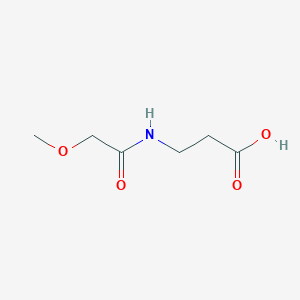

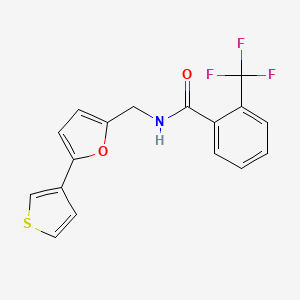

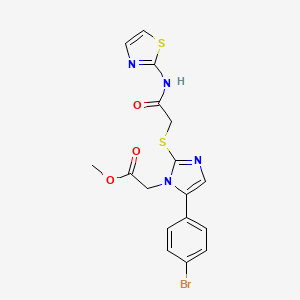

![molecular formula C11H15N3O5 B2997684 6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid CAS No. 858758-33-5](/img/structure/B2997684.png)

6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been determined by single crystal X-ray analysis . The molecular structure often includes intramolecular N–H···O and N–H···N hydrogen bonds . In the crystal structure, intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique

Hydrophobic and Flexible Structural Element : 6-aminohexanoic acid, a closely related compound, is recognized for its hydrophobic, flexible structure, playing a crucial role in chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

DNA Sequencing Method : A derivative of 6-Amino-4-oxo-hexanoic acid has been developed for protection of hydroxyl groups in the context of DNA sequencing. This derivative, with a fluorescent probe attached, can be rapidly removed under mild conditions, indicating its potential use in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).

Food and Organism Studies : The study of methylglyoxal, a highly reactive alpha-oxoaldehyde, reveals its formation in various enzymatic and nonenzymatic reactions, including those involving derivatives of 6-amino acids. It is significant in the context of diabetes and neurodegenerative diseases, as well as in food processing and storage (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Bioactive Compounds : The synthesis of compounds like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the utility of pyrimidine derivatives in creating bioactive molecules with potential antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).

Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-substituted hexanoic acids, have shown promise as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and adherence to Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Propriétés

IUPAC Name |

6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOPLRLHGOONGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

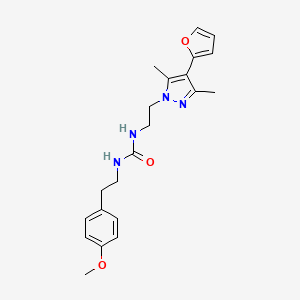

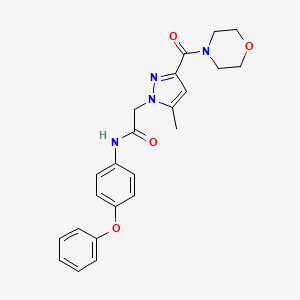

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

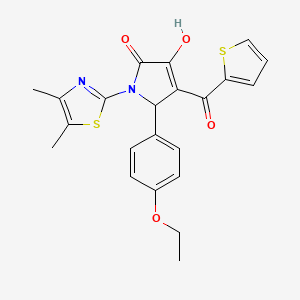

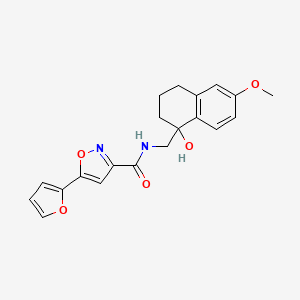

![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)

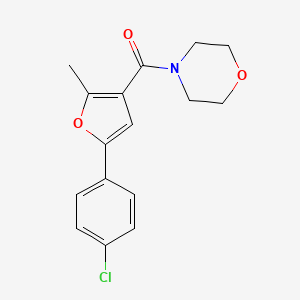

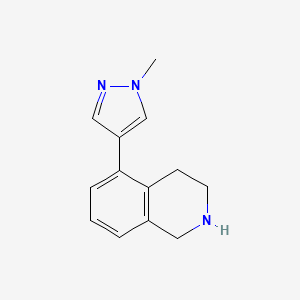

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)